molecular formula C22H23FN2O2 B11500026 8,9-diethoxy-4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

8,9-diethoxy-4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11500026
M. Wt: 366.4 g/mol
InChI Key: BWCZEGWAXPCNCX-UHFFFAOYSA-N
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Description

8,9-diethoxy-4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a synthetic compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-diethoxy-4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the use of isocyanide reagents, which facilitate the formation of the benzodiazepine core through a series of condensation and cyclization reactions . The reaction conditions often include mild temperatures and the use of catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to consistent and reproducible results.

Chemical Reactions Analysis

Types of Reactions

8,9-diethoxy-4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.

    Substitution: Halogenation, alkylation, and other substitution reactions can modify the chemical structure, potentially altering its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated, halogenated, and reduced derivatives of the original compound. These derivatives can exhibit different pharmacological profiles and may be of interest for further research and development.

Scientific Research Applications

8,9-diethoxy-4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its interactions with biological targets, including receptors and enzymes, to understand its mechanism of action and potential therapeutic uses.

    Medicine: Research into its pharmacological properties may lead to the development of new medications for conditions such as anxiety, insomnia, and epilepsy.

    Industry: The compound’s unique properties make it a candidate for use in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,9-diethoxy-4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the central nervous system. It is believed to exert its effects by binding to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-diethoxy-4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific chemical structure, which includes ethoxy groups and a fluorophenyl moiety. These structural features may contribute to its distinct pharmacological properties and potential advantages over other benzodiazepines in terms of efficacy, safety, and selectivity.

Properties

Molecular Formula

C22H23FN2O2

Molecular Weight

366.4 g/mol

IUPAC Name

8,9-diethoxy-4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C22H23FN2O2/c1-3-26-20-12-15-14-24-22(16-8-5-6-9-17(16)23)18-10-7-11-25(18)19(15)13-21(20)27-4-2/h5-13,22,24H,3-4,14H2,1-2H3

InChI Key

BWCZEGWAXPCNCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC=CC=C4F)OCC

Origin of Product

United States

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